molecular formula C8H4KN3O3 B6211690 potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate CAS No. 2728048-88-0

potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate

Cat. No.: B6211690
CAS No.: 2728048-88-0
M. Wt: 229.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a pyridine derivative with a hydrazine compound, followed by oxidation and carboxylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has shown potential in the development of pharmaceuticals, particularly as inhibitors of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The compound’s ability to modulate biological pathways is of significant interest.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and materials with specific electronic properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler structure with similar reactivity but fewer functional groups.

    Pyridazinone: Contains an additional oxygen atom, offering different reactivity and applications.

    Pyrido[2,3-d]pyrimidine: Another fused ring system with distinct biological activities.

Uniqueness

Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse applications make it a compound of significant interest in scientific research and industry.

Would you like more detailed information on any specific section?

Properties

CAS No.

2728048-88-0

Molecular Formula

C8H4KN3O3

Molecular Weight

229.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.